3-cyclohexyl-5-fluoro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

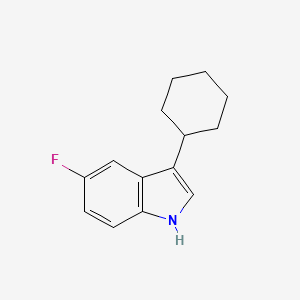

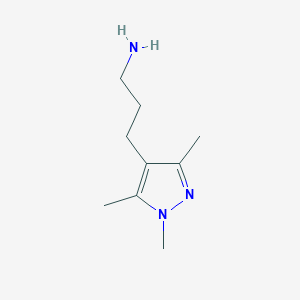

3-Cyclohexyl-5-fluoro-1H-indole is a chemical compound with the molecular formula C14H16FN . It is a derivative of indole, a heterocyclic compound that is widely used in various biological applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group attached to the 3rd position of the indole ring and a fluorine atom attached to the 5th position . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Antidepressant Research

- Application in Antidepressant Discovery : A study explored arylpiperazin-4-yl-cyclohexyl indole analogs, including a compound structurally related to 3-cyclohexyl-5-fluoro-1H-indole. This compound demonstrated potential as a 5-HT transporter inhibitor and 5-HT(1A) receptor antagonist, indicating its relevance in the development of new antidepressants (Zhou et al., 2008).

Antimycobacterial and Anticancer Agents

- Antimycobacterial and Anticancer Potential : A series of compounds including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides were synthesized and showed moderate to strong inhibitory activity against Mycobacterium tuberculosis. Additionally, these compounds displayed significant anticancer activities, particularly against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).

Photophysical Studies and Fluorescent Probes

- Photophysical Properties for Fluorescent Probes : Research on indole derivatives synthesized from β-brominated dehydroamino acids showed that these compounds, including those similar to this compound, possess high fluorescence quantum yields. This makes them suitable as fluorescent probes, especially in their response to fluoride ions (Pereira et al., 2010).

Serotonin Transporter Imaging

- Serotonin Transporter Imaging : Compounds based on aminocyclohexyl indoles, closely related to this compound, were designed for potential use in serotonin transporter (SERT) imaging by PET. This research highlights the compound's potential application in neuroimaging, particularly for studying serotonin-related disorders (Funke et al., 2008).

Synthesis of Indole Derivatives

- Methodologies for Indole Synthesis : A comprehensive review of methods for indole synthesis, including the synthesis of this compound and related compounds, presents a framework for understanding various strategies and their applications in synthesizing indole-based compounds (Taber & Tirunahari, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

3-Cyclohexyl-5-fluoro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Other indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by other indole derivatives , it is likely that this compound may also have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Properties

IUPAC Name |

3-cyclohexyl-5-fluoro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOHNWVSUIFHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)

![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)

![4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2359324.png)

![2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2359325.png)

![2-Chloro-1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)propan-1-one](/img/structure/B2359331.png)

![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)

![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)

![N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2359340.png)